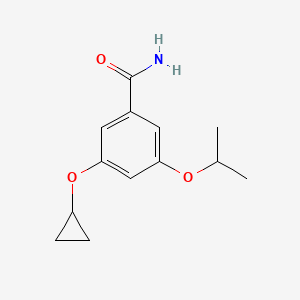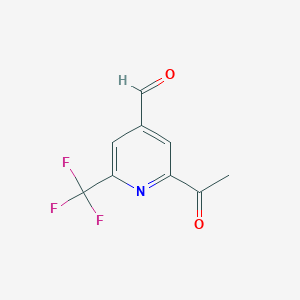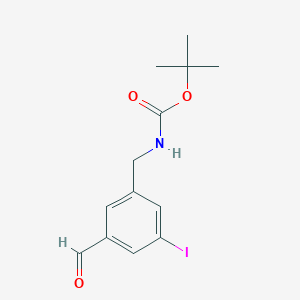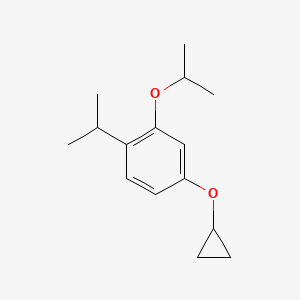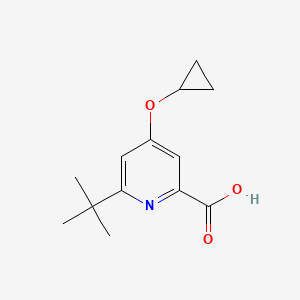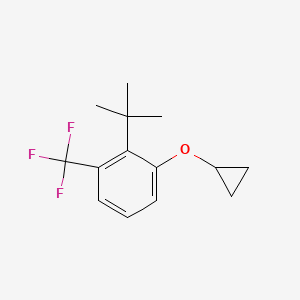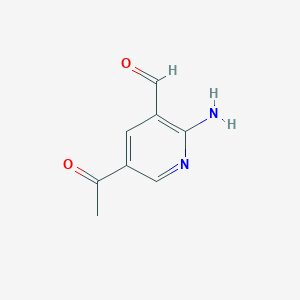
5-Acetyl-2-aminonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-aminonicotinaldehyde: is a chemical compound that belongs to the class of aminonicotinaldehydes. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The structure of this compound includes an acetyl group attached to the 5th position and an amino group attached to the 2nd position of the nicotinaldehyde ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-aminonicotinaldehyde typically involves the reaction of 2-aminonicotinaldehyde with acetylating agents. One common method is the acetylation of 2-aminonicotinaldehyde using acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the generated acid and to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Acetyl-2-aminonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions
Major Products:
Oxidation: Formation of 5-acetyl-2-aminonicotinic acid.
Reduction: Formation of 5-acetyl-2-aminonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Acetyl-2-aminonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in coordination chemistry and material science .
Biology and Medicine: The compound has shown potential in biological applications, including antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against certain cancer cell lines and its ability to inhibit microbial growth .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable intermediates in the synthesis of drugs and pesticides .
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-aminonicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity is believed to be due to its ability to interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
2-Aminonicotinaldehyde: Shares the aminonicotinaldehyde core structure but lacks the acetyl group.
5-Acetyl-2-aminopyridine: Similar structure but with a pyridine ring instead of a nicotinaldehyde ring.
Uniqueness: 5-Acetyl-2-aminonicotinaldehyde is unique due to the presence of both the acetyl and amino groups on the nicotinaldehyde ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
5-acetyl-2-aminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)6-2-7(4-11)8(9)10-3-6/h2-4H,1H3,(H2,9,10) |
Clé InChI |
PLLWWXOEZONNHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(N=C1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


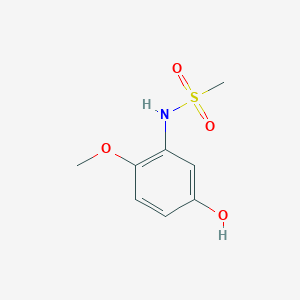
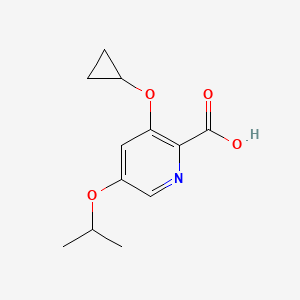
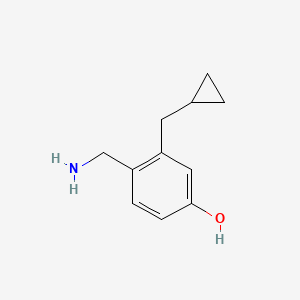
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
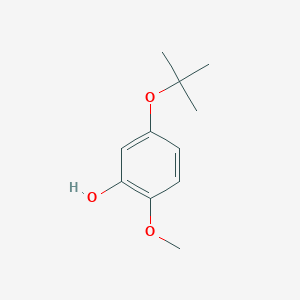
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
